6,7-Bis-dimethylamino-3H-benzo[de]isochromen-1-one
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Overview
Description
6,7-Bis-dimethylamino-3H-benzo[de]isochromen-1-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of isochromenones, which are characterized by a fused benzene and isochromene ring system. The presence of dimethylamino groups at the 6 and 7 positions of the molecule enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Bis-dimethylamino-3H-benzo[de]isochromen-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,8-naphthaloyl chloride with dimethylamine in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired isochromenone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,7-Bis-dimethylamino-3H-benzo[de]isochromen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6,7-Bis-dimethylamino-3H-benzo[de]isochromen-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 6,7-Bis-dimethylamino-3H-benzo[de]isochromen-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino groups enhance its ability to interact with biological molecules, potentially leading to the inhibition of certain enzymes or the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-(Dimethylamino)-1H,3H-benzo[de]isochromene-1,3-dione
- 3-[(4-Nitrophenyl)imino]-1H,3H-benzo[de]isochromen-1-one
Uniqueness
6,7-Bis-dimethylamino-3H-benzo[de]isochromen-1-one is unique due to the presence of two dimethylamino groups at specific positions on the isochromenone ring. This structural feature enhances its reactivity and potential for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
8,10-bis(dimethylamino)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-17(2)12-7-5-10-9-20-16(19)11-6-8-13(18(3)4)15(12)14(10)11/h5-8H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBDDRPCLFVDKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C2C(=CC=C3C2=C(COC3=O)C=C1)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26659930 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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